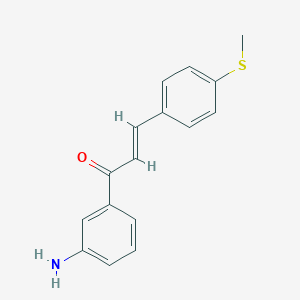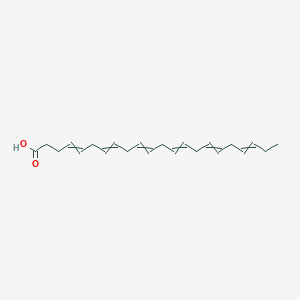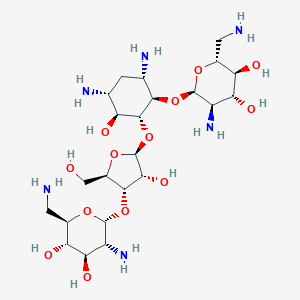
Neomicina C
Descripción general
Descripción
Neomycin C is an aminoglycoside antibiotic that is derived from the metabolic products of the bacterium Streptomyces fradiae. It is one of the components of the neomycin complex, which also includes neomycin A and neomycin B. Neomycin C is known for its bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria. It is commonly used in topical and oral formulations to treat various bacterial infections.
Aplicaciones Científicas De Investigación
Neomycin C has a wide range of scientific research applications, including:
Chemistry: Neomycin C is used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: It is used in research to understand bacterial resistance mechanisms and the interactions between antibiotics and bacterial cells.
Medicine: Neomycin C is used in the development of new antibiotic formulations and in studies related to its antibacterial activity.
Industry: It is used in the production of veterinary medicines and as a feed additive to prevent bacterial infections in livestock
Mecanismo De Acción
Target of Action
Neomycin C, along with Neomycin B, are the active components of the Neomycin complex . The primary targets of Neomycin C are the 30S ribosomal units of susceptible bacteria . These ribosomal units play a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .
Mode of Action
Neomycin C interacts with its targets by binding to the bacterial ribosomes. This binding inhibits protein synthesis, leading to errors in the transcription of genetic codes . The disruption of protein synthesis hampers the growth and survival of the bacteria .
Biochemical Pathways
The action of Neomycin C affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal units, it disrupts the normal sequence of events in this pathway, leading to the production of faulty proteins . The downstream effects include impaired bacterial growth and survival .
Pharmacokinetics
Neomycin C, as part of the Neomycin complex, is poorly absorbed from the gastrointestinal tract . This property impacts its bioavailability and makes it suitable for use in treating local infections in the body . The elimination half-life of Neomycin is approximately 2 to 3 hours .
Result of Action
The action of Neomycin C results in the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their eventual death . This makes Neomycin C effective against both gram-positive and gram-negative organisms .
Action Environment
The action, efficacy, and stability of Neomycin C can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect its action. Also, the pH and temperature of the environment can impact its stability and efficacy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neomycin C is primarily produced through biosynthesis by Streptomyces fradiae. The biosynthetic pathway involves several enzymes that convert simple sugar precursors into the complex aminoglycoside structure of neomycin C. One notable method involves the enzymatic conversion of ribostamycin to neomycin C using specific neomycin biosynthetic enzymes .
Industrial Production Methods
Industrial production of neomycin C typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation process requires specific nutrient conditions, either in stationary or submerged aerobic conditions. After fermentation, neomycin C is isolated and purified from the bacterial culture .
Análisis De Reacciones Químicas
Types of Reactions
Neomycin C undergoes various chemical reactions, including:
Oxidation: Neomycin C can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in neomycin C.
Substitution: Neomycin C can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of neomycin C include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the chemical reactions of neomycin C include various derivatives that retain the core aminoglycoside structure but have modified functional groups. These derivatives can exhibit different biological activities and properties.
Comparación Con Compuestos Similares
Similar Compounds
Neomycin C is similar to other aminoglycoside antibiotics, including:
Neomycin B:
Neomycin A:
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections.
Uniqueness
Neomycin C is unique in its specific stereochemistry and its role as a component of the neomycin complex. It differs from neomycin B by only one stereocenter, which gives it distinct biological properties .
Propiedades
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VZXHOKRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63121-20-0 (mono-hydrochloride) | |
| Record name | Neomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892006 | |
| Record name | Neomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66-86-4 | |
| Record name | Neomycin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOMYCIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does neomycin C exert its antibacterial effect?
A1: Like other aminoglycosides, neomycin C targets the bacterial ribosome, specifically the 30S ribosomal subunit. [, ] It binds to the ribosome and interferes with protein synthesis, ultimately leading to bacterial cell death. []
Q2: Are the downstream effects of neomycin C's interaction with the ribosome fully understood?
A2: While the primary mechanism of action involves protein synthesis inhibition, the exact downstream effects leading to cell death are complex and not completely elucidated. [] Further research is needed to fully understand the cascade of events triggered by neomycin C binding to the ribosome.
Q3: What is the molecular formula and weight of neomycin C?
A3: Neomycin C has the molecular formula C23H48N6O14 and a molecular weight of 616.64 g/mol. [, ]
Q4: What spectroscopic data is available to characterize neomycin C?
A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, has been instrumental in characterizing the structure of neomycin C, especially in determining the anomeric configuration of its furanosyl residue. [] Additionally, mass spectrometry of volatile derivatives has also been used for identification. []
Q5: Does the presence of neomycin C affect the stability or performance of neomycin B in formulations?
A5: The presence of neomycin C can indeed influence the overall potency of neomycin formulations. [] Various factors, including the diluent used (e.g., potassium phosphate) can differentially affect the activities of neomycin B and C. [] This highlights the importance of controlling the ratio of neomycin B to C in pharmaceutical preparations.
Q6: Have computational methods been employed to study neomycin C?
A7: While computational studies on neomycin C itself are limited in the provided research, they have been utilized to understand the structure-activity relationships of aminoglycosides in general. [, ] Further research applying computational techniques to neomycin C could offer valuable insights into its interactions with the ribosome and potential modifications for improved activity.
Q7: How does the structure of neomycin C compare to neomycin B, and how do these differences impact their activity?
A8: Neomycin C is a stereoisomer of neomycin B, differing only in the configuration at the C-5''' position. [, ] This subtle difference results in neomycin C exhibiting lower antibacterial activity compared to neomycin B. [, , , , , ]
Q8: What is the significance of the N-acetyl derivatives of neomycin C?
A9: N-acetylation of neomycin C, resulting in mono-N-acetylneomycin C (LP-C), significantly reduces its antibiotic potency. [, ] This modification highlights the importance of the amino groups in the aminoglycoside structure for biological activity.
Q9: Are there specific challenges in formulating neomycin C compared to neomycin B?
A10: While specific formulation challenges for neomycin C are not explicitly discussed in the provided research, the presence of both neomycin B and C in commercial neomycin necessitates careful consideration during formulation to ensure stability and consistent potency. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


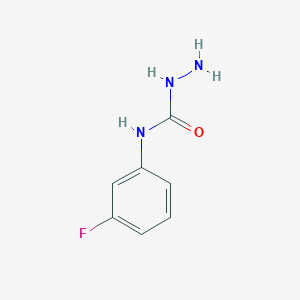
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
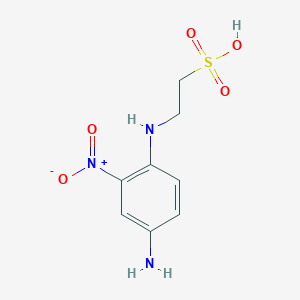
![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
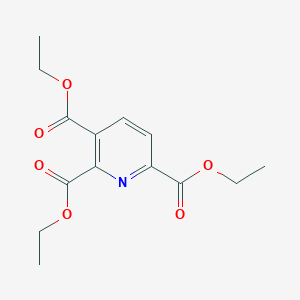
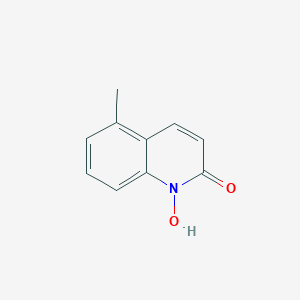
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
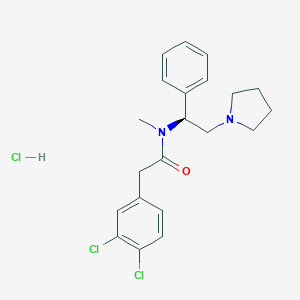
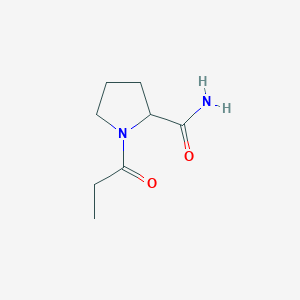
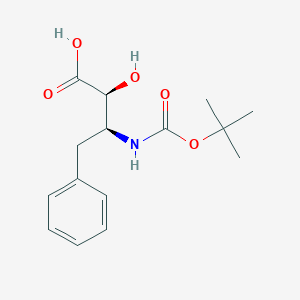
![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)
